molecular formula C19H20N2OS2 B11349957 N-[2-(benzylsulfanyl)-1,3-benzothiazol-6-yl]-2,2-dimethylpropanamide

N-[2-(benzylsulfanyl)-1,3-benzothiazol-6-yl]-2,2-dimethylpropanamide

Cat. No.: B11349957
M. Wt: 356.5 g/mol
InChI Key: RHSZMDRXCZEYFA-UHFFFAOYSA-N
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Description

N-[2-(benzylsulfanyl)-1,3-benzothiazol-6-yl]-2,2-dimethylpropanamide is a synthetic organic compound that belongs to the class of benzothiazoles Benzothiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(benzylsulfanyl)-1,3-benzothiazol-6-yl]-2,2-dimethylpropanamide typically involves multiple steps:

    Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of Benzylsulfanyl Group: The benzylsulfanyl group is introduced via nucleophilic substitution, where a benzyl halide reacts with the thiol group of the benzothiazole.

    Attachment of Propanamide Moiety: The final step involves the acylation of the benzothiazole derivative with 2,2-dimethylpropanoyl chloride in the presence of a base like pyridine or triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and temperature control would be essential for scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the benzothiazole ring or the amide group, potentially leading to ring-opening or amine formation.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the benzothiazole ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) under appropriate conditions (e.g., acidic or basic) facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, reduced benzothiazole derivatives.

    Substitution: Various substituted benzothiazole derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, N-[2-(benzylsulfanyl)-1,3-benzothiazol-6-yl]-2,2-dimethylpropanamide is used as a building block for the synthesis of more complex molecules

Biology

The compound has shown potential in biological studies due to its structural similarity to biologically active benzothiazoles. It can be used in the development of enzyme inhibitors, receptor modulators, and other bioactive molecules.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. Benzothiazole derivatives are known for their antimicrobial, anticancer, and anti-inflammatory activities, making this compound a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, dyes, and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[2-(benzylsulfanyl)-1,3-benzothiazol-6-yl]-2,2-dimethylpropanamide depends on its target application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. The benzothiazole ring can intercalate with DNA or inhibit enzyme activity by binding to the active site, while the benzylsulfanyl group can enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-(Benzylsulfanyl)benzothiazole: Lacks the propanamide moiety but shares the benzylsulfanyl and benzothiazole core.

    N-(2-Benzothiazolyl)-2,2-dimethylpropanamide: Similar structure but without the benzylsulfanyl group.

    Benzothiazole-2-thiol: Contains the benzothiazole core with a thiol group instead of the benzylsulfanyl group.

Uniqueness

N-[2-(benzylsulfanyl)-1,3-benzothiazol-6-yl]-2,2-dimethylpropanamide is unique due to the combination of the benzylsulfanyl group and the propanamide moiety, which can confer distinct chemical and biological properties. This combination allows for specific interactions with biological targets and offers versatility in chemical synthesis.

Properties

Molecular Formula

C19H20N2OS2

Molecular Weight

356.5 g/mol

IUPAC Name

N-(2-benzylsulfanyl-1,3-benzothiazol-6-yl)-2,2-dimethylpropanamide

InChI

InChI=1S/C19H20N2OS2/c1-19(2,3)17(22)20-14-9-10-15-16(11-14)24-18(21-15)23-12-13-7-5-4-6-8-13/h4-11H,12H2,1-3H3,(H,20,22)

InChI Key

RHSZMDRXCZEYFA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)NC1=CC2=C(C=C1)N=C(S2)SCC3=CC=CC=C3

Origin of Product

United States

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